molecular formula C21H14Cl2N4O4S B3710923 2,4-dichloro-N-[3-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

2,4-dichloro-N-[3-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

Cat. No.: B3710923
M. Wt: 489.3 g/mol
InChI Key: VDONXUFMDBJQLA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[3-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is a complex organic compound with the molecular formula C20H11Cl4N3O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The addition of chlorine atoms to the aromatic ring using chlorine gas or other chlorinating agents.

    Amidation: The formation of an amide bond by reacting an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro groups can introduce various functional groups such as hydroxyl or alkyl groups.

Scientific Research Applications

2,4-dichloro-N-[3-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-((2,4-dichlorobenzoyl)amino)-3-nitrophenyl)benzamide
  • 2,4-dichloro-N-(3-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
  • 2,4-dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide

Uniqueness

2,4-dichloro-N-[3-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and nitro groups, along with the thioamide moiety, makes it a versatile compound for various chemical reactions and research applications.

Properties

IUPAC Name

2,4-dichloro-N-[3-[(4-nitrobenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O4S/c22-13-6-9-17(18(23)10-13)20(29)24-14-2-1-3-15(11-14)25-21(32)26-19(28)12-4-7-16(8-5-12)27(30)31/h1-11H,(H,24,29)(H2,25,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDONXUFMDBJQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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